molecular formula C19H14ClN3O3S B11311974 6-chloro-7-methyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

6-chloro-7-methyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

Cat. No.: B11311974
M. Wt: 399.9 g/mol
InChI Key: SFCXNOUSDPQMRZ-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-4-oxo-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often include nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 6-chloro-7-methyl-4-oxo-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between hydrazine and a 1,3-diketone.

    Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a nucleophilic substitution reaction involving a thiophene derivative and an appropriate leaving group.

    Final Assembly: The final compound is assembled through an amide coupling reaction between the chromene-pyrazole intermediate and the thiophene derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-Chloro-7-methyl-4-oxo-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiophene moieties, using nucleophiles such as amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.

Scientific Research Applications

6-Chloro-7-methyl-4-oxo-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities, due to its unique structural features.

    Industry: It can be used in the development of new materials, such as polymers and dyes, owing to its chromene and thiophene moieties.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-oxo-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it could inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

6-Chloro-7-methyl-4-oxo-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share the chromene core and have various biological activities, including anticoagulant and anticancer properties.

    Pyrazole Derivatives: Compounds with a pyrazole ring are known for their anti-inflammatory and analgesic activities.

    Thiophene Derivatives: These compounds are widely used in medicinal chemistry for their antimicrobial and anticancer properties.

The uniqueness of 6-chloro-7-methyl-4-oxo-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}-4H-chromene-2-carboxamide lies in its combination of these three moieties, which may confer synergistic effects and enhance its overall biological activity.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

6-chloro-7-methyl-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C19H14ClN3O3S/c1-11-7-16-13(8-14(11)20)15(24)9-17(26-16)19(25)22-18-4-5-21-23(18)10-12-3-2-6-27-12/h2-9H,10H2,1H3,(H,22,25)

InChI Key

SFCXNOUSDPQMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

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